molecular formula C7H7F3N2O2 B6329879 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine CAS No. 3574-10-5

2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine

Cat. No.: B6329879
CAS No.: 3574-10-5
M. Wt: 208.14 g/mol
InChI Key: HRGOWFDGTNQUSU-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C7H7F3N2O2 and a molecular weight of 208.14 g/mol It is a pyrimidine derivative characterized by the presence of two methoxy groups at the 2 and 4 positions and a trifluoromethyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a precursor. This compound can be synthesized by reacting 2,4-dichloropyrimidine with trifluoromethylating agents . The resulting 2,4-dichloro-5-(trifluoromethyl)pyrimidine is then subjected to methoxylation using methanol in the presence of a base such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as purification by recrystallization or distillation to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. The methoxy groups can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2,4-dimethoxy-5-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGOWFDGTNQUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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